REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[N:15]1([CH2:20][CH2:21][NH2:22])[CH:19]=[CH:18][CH:17]=[CH:16]1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[NH:22][CH2:21][CH2:20][N:15]3[CH:19]=[CH:18][CH:17]=[C:16]23)[CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)CCN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between chloroform and 10% sodium carbonate
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C1C=2N(CCN1)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |